molecular formula C8H4FN3O3 B13063713 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063713
M. Wt: 209.13 g/mol
InChI Key: UJCDUOIYLVRKDQ-UHFFFAOYSA-N
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Description

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine moiety and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoropyridine-4-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable nitrile oxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine-4-carboxylic acid: Shares the fluoropyridine moiety but lacks the oxadiazole ring.

    1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the fluoropyridine moiety.

    5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H4FN3O3

Molecular Weight

209.13 g/mol

IUPAC Name

5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4FN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

UJCDUOIYLVRKDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)F

Origin of Product

United States

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